molecular formula C12H8BrNO2 B1267536 4-Bromo-4'-nitrobiphenyl CAS No. 6242-98-4

4-Bromo-4'-nitrobiphenyl

Cat. No.: B1267536
CAS No.: 6242-98-4
M. Wt: 278.1 g/mol
InChI Key: LNYRWXNUGZFNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-nitrobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a bromine atom attached to one benzene ring and a nitro group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-nitrobiphenyl can be synthesized through several methods. One common approach involves the bromination of 4-nitrobiphenyl. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature.

Another method involves the nitration of 4-bromobiphenyl. This reaction uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the biphenyl ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-4’-nitrobiphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-nitrobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, or chemical reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid, iron powder in acetic acid.

    Coupling: Palladium acetate, triphenylphosphine, boronic acid, and a base such as potassium carbonate in a solvent like toluene or dimethylformamide.

Major Products

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Reduction: 4-Bromo-4’-aminobiphenyl.

    Coupling: Biphenyl derivatives with different aryl or alkyl groups attached.

Scientific Research Applications

4-Bromo-4’-nitrobiphenyl has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

    Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.

    Biological Studies: The compound is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-nitrobiphenyl depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological studies, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

4-Bromo-4’-nitrobiphenyl can be compared with other biphenyl derivatives, such as:

    4-Bromo-4’-aminobiphenyl: Similar structure but with an amino group instead of a nitro group. It has different reactivity and applications, particularly in the synthesis of dyes and pigments.

    4-Nitrobiphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions. It is used as an intermediate in the synthesis of other organic compounds.

    4-Bromobiphenyl: Lacks the nitro group, making it less polar and less reactive in reduction reactions. It is used in the synthesis of liquid crystals and other advanced materials.

The uniqueness of 4-Bromo-4’-nitrobiphenyl lies in the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Biological Activity

4-Bromo-4'-nitrobiphenyl (BNBP) is an organic compound classified as a biphenyl derivative, characterized by the presence of a bromine atom and a nitro group attached to two phenyl rings. This compound has garnered interest in various fields due to its unique biological activities and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with molecular structures due to its bipolar nature . It exhibits a peculiar orientational disorder that influences its effectiveness in biological systems. The compound can bind to various biomolecules, altering their functions through specific interactions with its bromine and nitro groups, which are crucial for enzyme inhibition or activation.

Cellular Effects

Research indicates that BNBP significantly impacts cellular functions by affecting:

  • Cell Signaling Pathways : It alters pathways that regulate cellular responses.
  • Gene Expression : The compound can modify the expression levels of certain genes, influencing cellular behavior.
  • Metabolism : BNBP interacts with metabolic pathways, potentially affecting overall metabolic health and function.

Dosage and Toxicity

The effects of BNBP vary significantly with dosage:

  • Low Doses : May exhibit beneficial effects on cellular functions.
  • High Doses : Can lead to toxic effects, necessitating careful evaluation of safe dosage thresholds in biochemical applications.

Transport and Distribution

BNBP's distribution within biological systems is mediated by specific transporters and binding proteins. This localization is essential for its activity, as it determines how effectively the compound can exert its biological effects.

Study on Polar Properties

A notable study investigated the spatial distribution of polar properties in BNBP crystals. It was found that the orientational disorder at the crystal/nutrient interface leads to domains of opposite average polarity, which can significantly affect the compound's behavior in biological systems. Techniques such as scanning pyroelectric microscopy (SPEM) were employed to analyze these properties, revealing insights into how molecular orientation impacts biological interactions .

Interaction with Cytochrome P450 Enzymes

BNBP has been identified as a substrate for cytochrome P450 enzymes, which play a pivotal role in drug metabolism. This interaction suggests potential implications for pharmacokinetics and toxicity studies involving this compound. Understanding these interactions is crucial for predicting how BNBP might affect drug metabolism in vivo .

Summary of Biological Activities

Biological ActivityDescription
Cell Signaling Modulation Alters pathways involved in cellular responses.
Gene Expression Regulation Influences the expression levels of specific genes.
Metabolic Interaction Affects metabolic pathways and overall cellular metabolism.
Polar Property Influence Exhibits unique polar properties that affect molecular interactions.
Cytochrome P450 Interaction Acts as a substrate, influencing drug metabolism processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-4'-nitrobiphenyl?

  • Methodological Answer : A typical approach involves Suzuki-Miyaura cross-coupling reactions using halogenated precursors. For example, 4-bromophenylboronic acid can be coupled with 4-nitrobiphenyl derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of water and dioxane with sodium hydroxide as a base . Hydrolysis of intermediates (e.g., 4-bromo-4'-benzenesulphonyloxybiphenyl) using NaOH in water/dioxan is also effective . Post-synthesis purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹ and C-Br at ~560 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., deshielded protons adjacent to nitro/bromo groups) .
  • X-ray crystallography : Provides definitive confirmation of molecular geometry and substituent positioning .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis due to potential toxicity and volatility. Wear nitrile gloves and PPE to avoid dermal exposure. Store at 0–6°C in airtight containers, away from ignition sources, as brominated aromatics are often flammable .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Conflicting data may arise from polymorphism or solvent inclusion. Use complementary techniques:

  • Compare experimental XRD results with density functional theory (DFT)-optimized geometries .
  • Perform thermal analysis (TGA/DSC) to detect solvent residues or phase transitions .
  • Validate hydrogen-bonding networks via Hirshfeld surface analysis .

Q. What computational strategies predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps, polarizability, and hyperpolarizability for optoelectronic applications .
  • NBO analysis : Quantify intramolecular charge transfer between bromo and nitro substituents .
  • UV-Vis simulations : Compare TD-DFT results with experimental spectra to validate excitation states .

Q. How can cross-coupling reactions be optimized to synthesize derivatives like 4-Bromo-4'-(diphenylamino)biphenyl?

  • Methodological Answer :

  • Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands like SPhos for higher yields .
  • Solvent optimization : Use toluene/DMF mixtures (3:1) at 80°C for 24 hours under inert atmosphere .
  • Post-reaction workup : Extract with dichloromethane, wash with brine, and purify via recrystallization (ethanol/water) .

Q. What experimental designs address inconsistent reaction yields in nitro-functionalized biphenyl syntheses?

  • Methodological Answer :

  • Factorial design : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity to identify critical factors .
  • In situ monitoring : Use Raman spectroscopy to track reaction progress and intermediate stability .
  • Byproduct analysis : Employ GC-MS to detect halogenated side products (e.g., dehalogenation artifacts) .

Q. How do substituent effects (e.g., bromo vs. nitro groups) influence the reactivity of biphenyl derivatives?

  • Methodological Answer :

  • Electron-withdrawing effects : Nitro groups reduce electron density at the para position, slowing electrophilic substitution. Bromo groups act as ortho/para directors but are less deactivating .
  • Kinetic studies : Compare SNAr reaction rates in DMSO using substituted aryl halides. Use Hammett plots to correlate substituent σ values with reactivity .

Q. Data Analysis & Optimization

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. XRD) for biphenyl derivatives?

  • Methodological Answer :

  • Dynamic effects : Consider rotational barriers in NMR (e.g., hindered biphenyl rotation at room temperature) vs. static XRD structures .
  • Solvent interactions : Repeat NMR in deuterated solvents matching XRD crystallization conditions .

Q. What methodologies validate the purity of this compound in electrochemical studies?

  • Methodological Answer :
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; compare retention times with standards .
  • Cyclic voltammetry : Assess redox peaks for impurities (e.g., unreacted nitro precursors) at −0.8 V vs. Ag/AgCl .

Properties

IUPAC Name

1-(4-bromophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYRWXNUGZFNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283606
Record name 4-bromo-4'-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6242-98-4
Record name 4-Bromo-4′-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6242-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 32424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6242-98-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-4'-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.